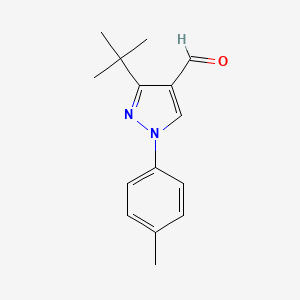

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(2,3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIKMFKFXYYBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent-free or solvent-assisted methods may be employed depending on the specific requirements of the production process.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (–CHO) serves as the primary reactive site, participating in classic carbonyl transformations:

Nucleophilic Additions

-

Schiff Base Formation : The aldehyde reacts with amines to form imines. For example, condensation with primary amines yields Schiff bases, which are precursors for hydrazones or other heterocycles .

-

Grignard or Organometallic Additions : Reaction with Grignard reagents or organolithium compounds generates secondary alcohols, though steric hindrance from the tert-butyl group may influence regioselectivity.

Reductive Amination

The aldehyde undergoes reductive amination with amines in the presence of reducing agents (e.g., NaBH₃CN or NaBH₄) to form secondary amines. This is exemplified in the synthesis of nitrones from analogous pyrazole-4-carbaldehydes .

Oxidation and Reduction

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using strong oxidants like KMnO₄ or CrO₃, though no direct studies on this compound are reported.

-

Reduction : Reduction with NaBH₄ or LiAlH₄ converts the aldehyde to a hydroxymethyl group (–CH₂OH).

Pd-Catalyzed Cross-Couplings

The aldehyde group can be functionalized via triflation (introducing a triflate leaving group) to enable palladium-catalyzed couplings. While not directly reported for this compound, analogous pyrazole-4-carbaldehydes undergo:

These reactions expand the molecule’s diversity, enabling access to libraries of pyrazole derivatives for biological screening .

Knoevenagel Condensation

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under basic conditions. This forms α,β-unsaturated derivatives, which are valuable intermediates for further cyclization or Michael additions .

Example :

Protection/Deprotection Strategies

The aldehyde can be protected as an acetal or oxidized to a carboxylic acid ester for stability during multi-step syntheses. For instance:

-

Acetal Formation : Reaction with ethylene glycol and acid catalyst forms a cyclic acetal, reversible under acidic hydrolysis .

-

Boc Protection : Though not directly reported, analogous aldehydes are protected using Boc₂O and DMAP in acetonitrile .

Steric and Electronic Effects

-

Steric Hindrance : The tert-butyl group at the 3-position limits accessibility to the pyrazole ring’s adjacent positions, directing reactions toward the aldehyde or 1-aryl group.

-

Electronic Effects : The electron-withdrawing aldehyde deactivates the pyrazole ring, reducing electrophilic substitution at the 5-position.

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally similar pyrazole-4-carbaldehydes:

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | Smaller 3-substituent (methyl vs. tert-butyl) | Higher susceptibility to ring electrophilic substitution |

| 3-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Electron-withdrawing Cl at 3-position | Enhanced aldehyde electrophilicity |

Scientific Research Applications

Medicinal Chemistry

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a precursor for synthesizing novel pyrazole derivatives with potential therapeutic applications. The presence of the aldehyde group allows for further modifications that can lead to compounds with enhanced biological activity.

Potential therapeutic areas include:

- Anti-inflammatory agents : Pyrazole derivatives have shown promise in reducing inflammation.

- Antimicrobial properties : Structural modifications can lead to compounds effective against various pathogens.

- Anticancer agents : Research indicates that pyrazoles may exhibit cytotoxic effects on cancer cells.

Material Science

The compound's unique structure allows it to be incorporated into polymers and other materials, contributing to advancements in material science. Its potential applications include:

- Polymer additives : Enhancing thermal stability and mechanical properties.

- Sensors : Utilizing its chemical properties for developing sensitive detection systems for environmental monitoring.

Case Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of several pyrazole derivatives from this compound. These derivatives were evaluated for their anti-inflammatory activity in vitro, with some showing significant inhibition of inflammatory markers in cell lines.

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into polymer matrices improved their thermal stability significantly. This study highlighted the potential for developing high-performance materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Table 1: Antimicrobial Activity of Selected Pyrazole-4-Carbaldehyde Derivatives

- Key Observations :

- Electron-rich substituents (e.g., furan, thiophene) enhance antimicrobial activity due to increased electron density at the imine group, facilitating interactions with microbial targets .

- The tert-butyl group in the target compound may improve bioavailability but could reduce solubility compared to smaller substituents like methoxy or heterocycles .

Physicochemical and Crystallographic Properties

- Crystal Packing : Bulky substituents like tert-butyl can disrupt π-π stacking, leading to distinct crystal structures compared to planar heterocycles (e.g., furan, thiophene) .

- Hydrogen Bonding : The carbaldehyde group participates in hydrogen bonding, but steric effects from tert-butyl may limit intermolecular interactions .

Biological Activity

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, a compound with the CAS number 1152933-33-9, belongs to the pyrazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various studies and data.

The compound is characterized by its unique structure, which includes a tert-butyl group and a 4-methylphenyl moiety attached to a pyrazole ring. The synthesis of pyrazole derivatives often involves methods such as the Vilsmeier-Haack reaction or condensation reactions with hydrazones. The specific synthetic routes for this compound are not extensively documented but can be inferred from general pyrazole synthesis methodologies.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Various studies have shown that pyrazole compounds possess significant antimicrobial properties against bacteria and fungi. For instance, derivatives have been synthesized that inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Anticancer Potential : The compound has shown promise in cancer research. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds containing a pyrazole moiety have been tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from low micromolar concentrations .

Table 1: Summary of Biological Activities

Study Example: Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives highlighted that certain compounds exhibited significant growth inhibition in MDA-MB-231 breast cancer cells. The study reported that three selected compounds showed effective microtubule destabilization at concentrations as low as 20 μM, which is critical for cancer cell proliferation .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins.

- Cell Cycle Arrest and Apoptosis : In cancer cells, pyrazole derivatives can induce cell cycle arrest and promote apoptosis through mechanisms involving caspase activation and mitochondrial pathway engagement.

Q & A

Q. What are the common synthetic routes for 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols (e.g., 4-methylphenol) in the presence of a basic catalyst like K₂CO₃ yields substituted pyrazole-4-carbaldehydes .

- Vilsmeier–Haack reaction : Cyclizing 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with DMF and POCl₃ generates 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives, which can be further functionalized .

Q. Key Considerations :

- Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For instance, K₂CO₃-mediated reactions often require refluxing in polar aprotic solvents like DMF .

- Purification typically involves column chromatography or recrystallization to isolate the carbaldehyde product .

Q. How is the compound characterized structurally in academic research?

Methodological Answer: Structural elucidation employs:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For example, similar pyrazole-carbaldehydes exhibit planar pyrazole rings with substituents influencing crystal packing .

- Spectroscopic techniques :

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Data Contradictions :

Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or polymorphism, requiring complementary techniques like DFT calculations for validation .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

- Work in a fume hood to avoid inhalation (H332) .

- First Aid :

- Skin contact: Wash with soap/water; eye exposure: Rinse with water for 15+ minutes .

- Storage : Keep in a cool, dry place away from oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can this compound serve as a building block for complex heterocyclic systems?

Methodological Answer: The aldehyde group enables diverse reactions:

- Condensation reactions : React with hydrazines or amines to form Schiff bases, which can cyclize into pyrazolo[3,4-c]pyrazoles or triazole hybrids .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates triazole-pyrazole hybrids, useful in medicinal chemistry .

- Multicomponent reactions : Combine with malononitrile or cyanoacetamide to synthesize α,β-unsaturated ketones or fused heterocycles .

Q. Example Protocol (CuAAC) :

React 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in THF/H₂O.

Add CuSO₄ and sodium ascorbate as catalysts.

Purify via flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. What computational methods are employed to study its structure-activity relationships (SAR)?

Methodological Answer:

- DFT calculations : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to rationalize bioactivity. For pyrazole derivatives, this has identified potential anti-inflammatory and anticancer mechanisms .

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with biological activity using regression analysis .

Case Study :

The tert-butyl group enhances steric bulk, potentially improving binding affinity to hydrophobic enzyme pockets. Comparative studies with methyl analogs show ~2-fold higher inhibitory activity in some kinase assays .

Q. How do substituent modifications affect its biological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity of the pyrazole ring, enhancing interactions with nucleophilic residues in targets like oxidoreductases .

- Aromatic substituents (e.g., 4-methylphenyl) : Improve π-π stacking with aromatic amino acids (e.g., Phe, Tyr) in binding sites .

- Steric effects : Bulky groups (tert-butyl) reduce off-target interactions but may limit solubility, requiring formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.